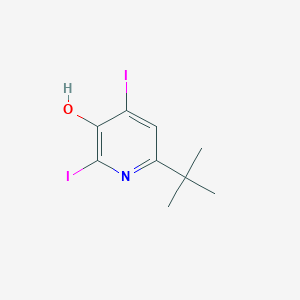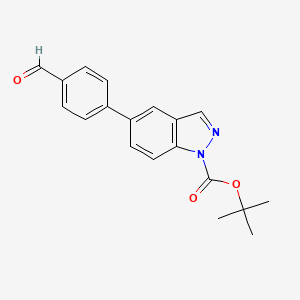
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The following is a general synthetic route:
Preparation of 3-piperidin-4-yloxythiophene-2-carboxylic acid: This can be achieved by reacting 3-hydroxythiophene-2-carboxylic acid with piperidine under basic conditions.
Esterification: The carboxylic acid group is then esterified with (3-Methoxyphenyl)methanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3-Hydroxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate.
Reduction: (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and methoxyphenyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate: Similar structure but with a benzoate group instead of a thiophene.
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxypyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene.
Uniqueness
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to benzoate or pyridine analogs
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-4-2-3-13(11-15)12-22-18(20)17-16(7-10-24-17)23-14-5-8-19-9-6-14/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3 |
InChI Key |
ZTDXLQOIZQKRIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC(=O)C2=C(C=CS2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)


![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)




![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)




